molecular formula C14H13NO B12635849 4-[2-(2-Aminophenyl)ethenyl]phenol CAS No. 921610-06-2

4-[2-(2-Aminophenyl)ethenyl]phenol

Cat. No.: B12635849
CAS No.: 921610-06-2
M. Wt: 211.26 g/mol
InChI Key: BLPAMHMOIRYPAT-UHFFFAOYSA-N
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Description

4-[2-(2-Aminophenyl)ethenyl]phenol (molecular formula: C₁₄H₁₃NO; molecular weight: 211.26 g/mol) is a stilbene derivative featuring a phenol group at the para position of one aromatic ring and an ortho-aminophenyl group on the other, connected via an ethenyl bridge. Its reactivity is influenced by the electron-donating amino and hydroxyl groups, which facilitate hydrogen bonding and π-π interactions.

Properties

CAS No.

921610-06-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-(2-aminophenyl)ethenyl]phenol

InChI

InChI=1S/C14H13NO/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(16)10-7-11/h1-10,16H,15H2

InChI Key

BLPAMHMOIRYPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Aminophenyl)ethenyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-aminophenylacetylene with phenol under basic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Aminophenyl)ethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol or amino group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[2-(2-Aminophenyl)ethenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Aminophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Findings
4-[2-(2-Aminophenyl)ethenyl]phenol C₁₄H₁₃NO 2-aminophenyl, phenol 211.26 Hypothesized amyloid-binding potential; amino group enhances H-bonding
4-[2-(4-Methylaminophenyl)ethenyl]phenol C₁₅H₁₅NO 4-methylaminophenyl, phenol 225.29 Binds amyloid-β with low nM affinity (~10 nM) ; methyl group reduces polarity
3-[(E)-2-(4-Hydroxyphenyl)ethenyl]phenol C₁₄H₁₂O₂ 4-hydroxyphenyl, phenol 212.24 Antioxidant activity; dual hydroxyl groups enhance radical scavenging
4-[2-(4-Methylphenyl)ethenyl]benzoic acid C₁₆H₁₄O₂ 4-methylphenyl, benzoic acid 254.29 Anthracene degradation byproduct; carboxylic acid increases acidity (pKa ~4.2)
4-Di-2-ASP (Pyridinium dye) C₁₈H₂₃IN₂ Diethylamino, pyridinium 394.30 Fluorescent sensor; styryl group enables π-conjugation for imaging

Physicochemical Properties

  • Solubility: The amino group in this compound increases water solubility compared to methyl-substituted analogs (e.g., 4-[2-(4-methylphenyl)ethenyl]benzoic acid) .
  • Acidity: Phenolic hydroxyl groups (pKa ~10) are less acidic than carboxylic acids (pKa ~4) but more acidic than amino groups (pKa ~9–11) .

Biological Activity

4-[2-(2-Aminophenyl)ethenyl]phenol, also known as 4'-Amino-4-hydroxystilbene, is a compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13NO
  • Molecular Weight : 211.26 g/mol
  • Structure : The compound features a phenolic group and an ethene linkage, characterized by two aromatic rings connected by a double bond with an amino group on one of the rings. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various microbial strains, although specific mechanisms are still under investigation. Its interaction with microbial cell walls and metabolic pathways is a focal point for ongoing research.

Anticancer Activity

The compound has shown promising results in anticancer studies. It appears to influence cellular pathways associated with cancer cell proliferation. Notably, studies have indicated that it can induce apoptosis in cancer cells and inhibit their growth.

Case Studies and Research Findings:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines indicate significant potency compared to standard chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    MCF-75.12
    HCT-1163.87
    PC-34.50
  • Mechanism of Action : The proposed mechanisms include the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Molecular docking studies have suggested strong binding affinities to targets involved in these pathways.

Research Applications

The compound's unique structure allows it to serve as a scaffold for developing new therapeutic agents. Its potential applications include:

  • Medicinal Chemistry : As a lead compound for synthesizing derivatives with enhanced biological activity.
  • Chemical Biology : Investigating its interactions with biological macromolecules to understand its mechanisms better.

Comparative Analysis

This compound shares structural similarities with other phenolic compounds but stands out due to its specific substitution pattern, which enhances its reactivity and biological properties.

Compound NameStructural Features
4-Hydroxy-4'-aminostilbeneLacks amino group; similar hydroxystyrene structure
4-Amino-4'-hydroxystilbeneSimilar structure; different substitution patterns
4-[2-(4-Hydroxyphenyl)ethenyl]anilineHydroxy group on one phenyl ring affects reactivity

Q & A

Q. What are the established synthetic routes for 4-[2-(2-Aminophenyl)ethenyl]phenol, and what are their key reaction conditions?

The compound can be synthesized via Heck coupling or Suzuki-Miyaura cross-coupling reactions. For example, analogous styrylphenol derivatives (e.g., 4-[2-(4-methylphenyl)ethenyl]benzoic acid) are synthesized using palladium-catalyzed coupling between aryl halides and styrene derivatives under inert atmospheres . Optimization of reaction conditions (e.g., temperature, catalyst loading, and base selection) is critical to achieving high yields and minimizing byproducts like homocoupling products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the ethenyl bridge and aromatic substitution patterns.
  • HPLC-MS : Validates purity and molecular weight, especially for detecting trace impurities.
  • X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing the planar structure) .
  • UV-Vis spectroscopy : Identifies π-π* transitions in the styryl moiety, useful for studying electronic properties .

Q. What preliminary biological activities have been reported for structurally similar styrylphenols?

Analogous compounds (e.g., 4-[2-(3-chlorophenyl)ethenyl]benzonitrile) show cytotoxic activity against cancer cell lines (e.g., MCF-7, MDA-MB-231) via inhibition of kinases or interaction with amyloid-β fibrils . For this compound, preliminary assays should focus on neuroprotective or anti-amyloid aggregation activity, given the amino group’s potential for hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers design selective synthetic pathways to minimize byproducts like regioisomers or over-reduced intermediates?

  • Catalyst screening : Use ligands (e.g., monodentate phosphoramidites) to enhance regioselectivity in palladium-catalyzed couplings .
  • Protecting groups : Protect the amine group during synthesis to prevent unwanted side reactions.
  • In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies are recommended to investigate the interaction between this compound and amyloid-β (Aβ) fibrils?

  • Fluorescence assays : Use BODIPY-based probes or thioflavin T to monitor Aβ aggregation inhibition .
  • Surface plasmon resonance (SPR) : Quantify binding affinities and kinetics.
  • Molecular docking : Predict binding sites using software like AutoDock, focusing on the amino group’s role in hydrogen bonding with Aβ residues .

Q. How can contradictory data on the compound’s stability under physiological conditions be resolved?

  • Forced degradation studies : Expose the compound to varied pH, temperature, and oxidative stress, followed by LC-MS to identify degradation products.
  • Metabolic profiling : Use liver microsomes or cytochrome P450 assays to assess metabolic pathways .
  • Comparative studies : Benchmark against structurally stable analogs (e.g., methoxy-substituted derivatives) to isolate instability factors .

Q. What methodologies are suitable for studying the microbial degradation of this compound?

  • Biodegradation assays : Incubate with soil or wastewater microbiomes, tracking degradation via HPLC or GC-MS.
  • Metabolite identification : Look for intermediates like catechol derivatives, common in aromatic ring cleavage pathways .
  • Genomic analysis : Use PCR to detect genes encoding dioxygenases or peroxidases in degrading strains .

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